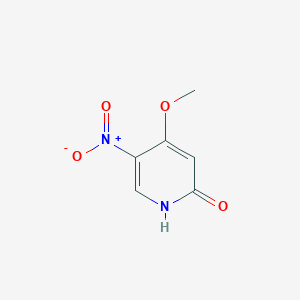

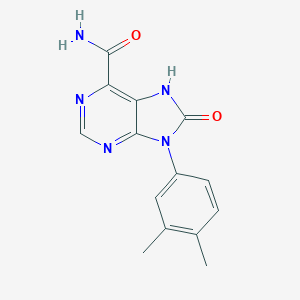

2,4-Dimethylthiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2,4-Dimethylthiazol-5-amine often involves reactions that result in the formation of thiazole rings, a core structural element in these molecules. For instance, the synthesis of 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones demonstrated the structural changes associated with proton tautomerism of the amidine system, indicating the complexity and versatility of reactions involving thiazol compounds (Pyrih et al., 2023).

Molecular Structure Analysis

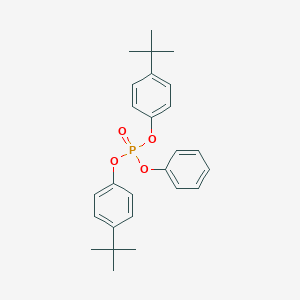

The molecular structure of thiazol derivatives, including 2,4-Dimethylthiazol-5-amine, is characterized by the presence of a thiazole ring, which significantly influences the compound's chemical behavior. The study on the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole provided insights into the planarity of the molecule and the angles between the rings, demonstrating the impact of the thiazole structure on the overall molecular conformation (Malinovskii et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 2,4-Dimethylthiazol-5-amine derivatives are diverse, ranging from simple substitutions to complex rearrangements. The reactivity of these compounds is highlighted by their ability to undergo transformations that result in the introduction or modification of functional groups, significantly altering their chemical properties. For example, the transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 6-unsubstituted 2,4-diamino-s-triazines by reaction with amines showcases the unexpected reactivity and potential for generating new compounds with unique properties (Tanaka et al., 1994).

科学的研究の応用

Antiproliferative and Antimicrobial Properties

2,4-Dimethylthiazol-5-amine derivatives demonstrate significant biological activities. Schiff bases derived from this compound exhibit potent antimicrobial activity and DNA protective ability against oxidative damage. For instance, certain derivatives have shown strong activity against Staphylococcus epidermidis and cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential in cancer therapy and microbial infection control (Gür et al., 2020).

Applications in Material Science

In material science, 2,4-Dimethylthiazol-5-amine derivatives are used to modify polyvinyl alcohol/acrylic acid hydrogels through condensation reactions. These modifications enhance the thermal stability of polymers and show promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

Fluorescent Probes for Carbon Dioxide Detection

Derivatives of 2,4-Dimethylthiazol-5-amine have been used to develop fluorescent probes with aggregation-enhanced emission features. These probes are effective for real-time monitoring of low carbon dioxide levels, which can be significant in biological and medical applications (Wang et al., 2015).

Inhibitors in Biochemical Processes

Some derivatives of 2,4-Dimethylthiazol-5-amine act as inhibitors in biochemical processes. For example, certain compounds have been found to inhibit 5-lipoxygenase, an enzyme involved in inflammation-related diseases like asthma and rheumatoid arthritis, showcasing their potential as anti-inflammatory agents (Suh et al., 2012).

Corrosion Inhibition

2,4-Dimethylthiazol-5-amine derivatives have been studied for their corrosion inhibition properties in steel, especially in acidic environments. This suggests applications in industrial processes where corrosion resistance is critical (Salarvand et al., 2017).

Safety And Hazards

将来の方向性

While specific future directions for “2,4-Dimethylthiazol-5-amine” are not mentioned in the search results, thiazole derivatives, including “2,4-Dimethylthiazol-5-amine”, continue to be of interest in the development of new antibiotics due to their unique properties . They are being studied for their potential in treating various diseases and conditions .

特性

IUPAC Name |

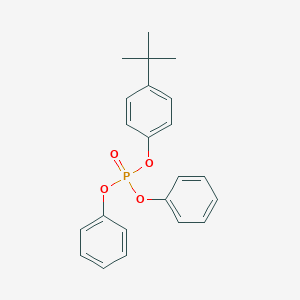

2,4-dimethyl-1,3-thiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUDQIWSDAOUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylthiazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)

![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)